molecular formula C17H13F2NO3S2 B11452903 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole

Cat. No.: B11452903
M. Wt: 381.4 g/mol
InChI Key: FVDHHJASFCVTGC-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features ethylsulfanyl, fluorobenzenesulfonyl, and fluorophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethylsulfanyl, fluorobenzenesulfonyl, and fluorophenyl groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole may undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group could yield sulfoxides or sulfones.

Scientific Research Applications

5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action for 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathways Involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole
  • 5-(Ethylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazole

Uniqueness

The unique combination of ethylsulfanyl, fluorobenzenesulfonyl, and fluorophenyl groups in 5-(Ethylsulfanyl)-4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H13F2NO3S2

Molecular Weight

381.4 g/mol

IUPAC Name

5-ethylsulfanyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C17H13F2NO3S2/c1-2-24-17-16(25(21,22)14-9-7-13(19)8-10-14)20-15(23-17)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3

InChI Key

FVDHHJASFCVTGC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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